1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid
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Overview
Description
1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a nitropyridine group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyridine to form 2-nitropyridine, followed by a coupling reaction with piperidine-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-(2-Nitropyridin-3-yl)piperidine-2-carboxylic acid can be compared with similar compounds such as:
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Another similar compound with different substitution patterns on the pyridine ring.
®-(-)-3-Piperidinecarboxylic acid: This compound lacks the nitro group but shares the piperidine and carboxylic acid functionalities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89860-69-5 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-(2-nitropyridin-3-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)8-5-3-6-12-10(8)14(17)18/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
InChI Key |
STNJRJAIUWMGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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